

Base-Catalyzed Synthesis of Aniline and Oligoaniline Modified Cyclohexanone-Formaldehyde Resins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclohexanone,formaldehyde*

Cat. No.: *B028664*

[Get Quote](#)

An efficient method for producing conductive ketonic resins involves the *in situ* modification of cyclohexanone-formaldehyde resins with aniline and its oligomers in the presence of a base catalyst. This one-step method allows for the incorporation of conductive moieties into the resin structure. The resulting aniline-modified resins exhibit conductivity values in the range of 10^{-3} to 10^{-5} S/cm. The molecular weights of these resins typically fall between 1,300 and 3,500 g/mol.

Experimental Protocols

The following are detailed methodologies for the synthesis of various modified resins.

1.1.1. Preparation of *in situ* Aniline-Modified Cyclohexanone-Formaldehyde Resins (AnCF-R)

- A three-necked flask equipped with a stirrer is charged with 7.6 g (0.08 mol) of cyclohexanone, 2.3 g of cyclohexane, 2.7 g of 37% formalin, and 2.06 g (0.02 mol) of aniline for AnCF-R1 or 4.12 g (0.04 mol) of aniline for AnCF-R2.
- The mixture is heated to 65-70°C to initiate reflux.
- Subsequently, 10.9 g of 37% formalin is added dropwise, bringing the total formaldehyde to 0.17 mol.
- The pH of the reaction mixture is raised to 11-12 by adding a 20% aqueous NaOH solution.

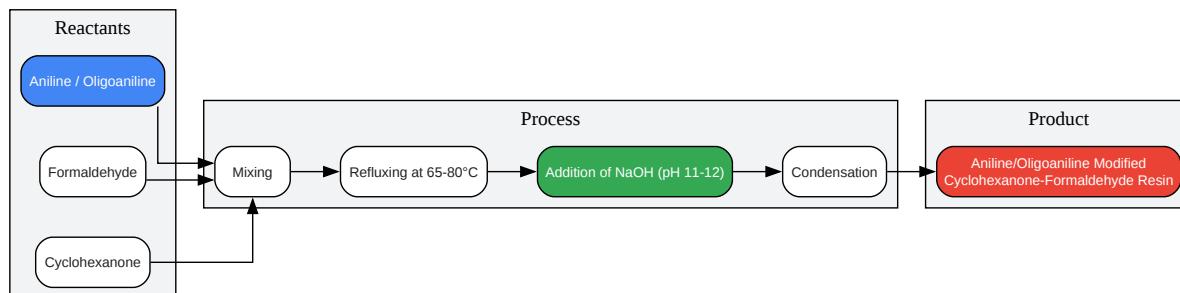
- The reaction is continued in a water bath for 2 hours to complete the condensation.
- The resulting viscous product is purified by decanting the aqueous layer and washing with hot water until the filtrate is neutral.
- The final resin is dried at 60°C under vacuum.

1.1.2. Preparation of in situ 4-Aminodiphenylamine-Modified Resin (DimerAnCF-R)

- In a three-necked flask fitted with a stirrer, combine 7.6 g (0.08 mol) of cyclohexanone, 2.3 g of cyclohexane, 2.7 g of 37% formalin, and 1.7 g (0.01 mol) of 4-aminodiphenylamine.
- Heat the mixture to 65-70°C to start reflux.
- Add 10.9 g of 37% formalin dropwise (total 0.17 mol formaldehyde).
- Adjust the pH to 11-12 and continue the reaction for 3 hours.
- Purify and dry the product as described for AnCF-R.

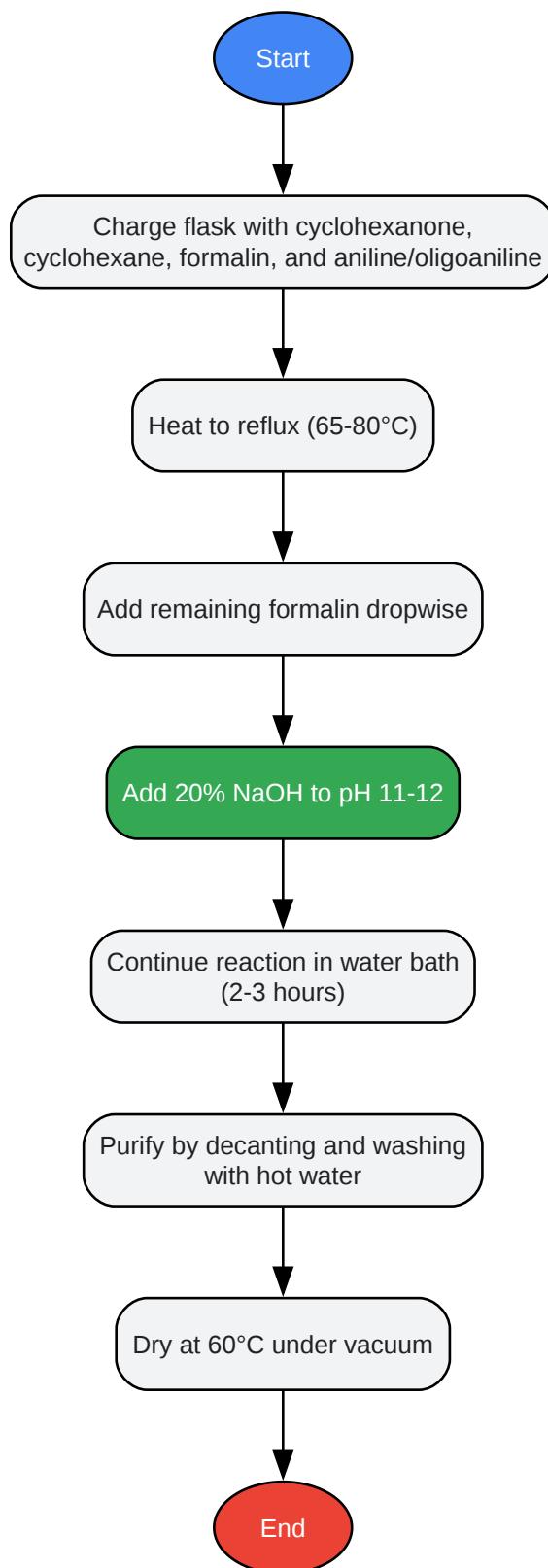
1.1.3. Preparation of in situ N-N'-diphenyl-1,4-phenylenediamine-Modified Resin (TrimerAnCF-R)

- Charge a three-necked flask with 7.6 g (0.08 mol) of cyclohexanone, 2.7 g of 37% formalin, 2.3 g of cyclohexane, and 2.5 g (0.01 mol) of N-N'-diphenyl-1,4-phenylenediamine.
- Raise the temperature to 75-80°C to begin reflux.
- Add 10.9 g of 37% formalin dropwise (total 0.17 mol formaldehyde).
- Add 1 ml of 20% NaOH solution to achieve the basic medium for condensation.
- Purify and dry the product as previously described.


Quantitative Data

The properties of the synthesized resins are summarized in the table below.

Resin	Molar Ratio (Aniline/Oligoanilin e:Cyclohexanone)	Number Average Molecular Weight (Mn, g/mol)	Conductivity (S/cm)
AnCF-R1	0.25	Not determined (limited solubility)	1.2×10^{-5}
AnCF-R2	0.50	1300	2.5×10^{-3}
DimerAnCF-R	0.125	2100	5.0×10^{-4}
TrimerAnCF-R	0.125	3500	8.0×10^{-5}


Reaction Pathway and Experimental Workflow

The following diagrams illustrate the synthesis process.

[Click to download full resolution via product page](#)

Caption: Base-catalyzed synthesis pathway.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for base-catalyzed synthesis.

Acid-Catalyzed Synthesis of Cyclohexanone-Aniline-Formaldehyde Resins

In contrast to the base-catalyzed method, cyclohexanone-aniline-formaldehyde resins can also be prepared via acid catalysis, yielding polymers with different characteristics. This method utilizes a mixture of toluene and N-methylpyrrolidone as both the reaction medium and a carrier for the water produced during condensation. The resulting polymers have low molecular weights and are moderately soluble in medium to highly polar organic solvents.

Experimental Protocol

The following is a representative procedure for the acid-catalyzed synthesis.

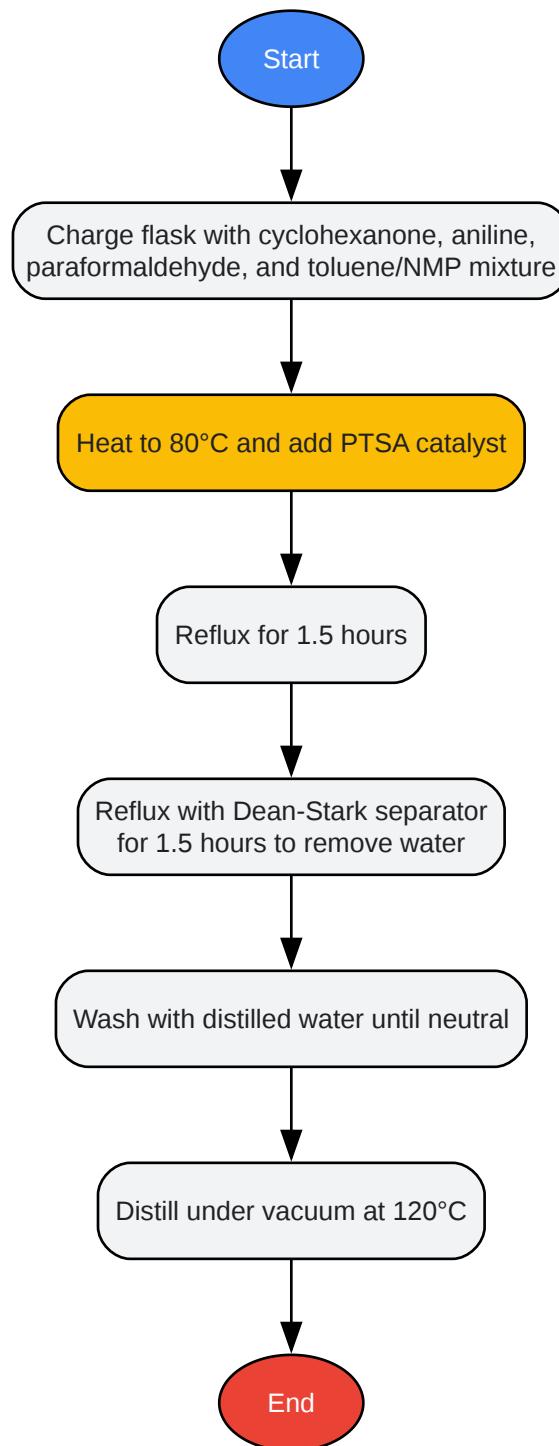
- A three-necked reaction flask equipped with a mechanical stirrer, thermometer, and water condenser is charged with 48 g (0.5 mole) of cyclohexanone, 46.6 g (0.5 mole) of aniline, 30 g (1.0 mole) of paraformaldehyde, and 25 g of a 1:1 mixture of toluene and N-methylpyrrolidone.
- The mixture is heated in a thermostatic oil bath to 80°C, and 3% w/w of p-toluenesulfonic acid (PTSA) is added as the catalyst.
- An exothermic reaction will cause the temperature to rise to approximately 95°C.
- The reaction mass is kept at reflux for 1.5 hours.
- A Dean-Stark separator is then fitted, and the mixture is refluxed for another 1.5 hours to remove the reaction water, during which the temperature increases to 130°C.
- The reaction mass is washed with distilled water until neutral and then decanted.
- Residual water and toluene are removed by distillation under vacuum at 120°C.

Quantitative Data

The properties of the resins synthesized under acidic conditions are detailed below.

Table 2: Molar Ratios and Properties of Acid-Catalyzed Resins

Sample	Molar Ratio		Relative Viscosity	Nitrogen Content (%)
	(Cyclohexanone:Aniline:Formaldehyde)	Melting Point (°C)		
1	0:1:1	110-115	1.028	11.52
2	0.25:0.75:1	100-105	1.025	8.50
3	0.5:0.5:1	90-95	1.020	5.80
4	0.75:0.25:1	80-85	1.018	3.10
5	1:0:1	70-75	1.015	-


Table 3: Thermal Stability of Acid-Catalyzed Resins

Sample	Weight Loss at 300°C (%)	Weight Loss at 400°C (%)	Weight Loss at 500°C (%)	Activation Energy of Decomposition (kJ/mol)
1	8	15	30	41.7
2	15	30	52	40.8
3	20	45	60	39.2
4	25	50	65	38.5
5	30	55	70	37.6

Thermal studies indicate that resins with a higher aniline content exhibit greater thermal stability, with decomposition starting at 220-240°C, compared to 210°C for resins with a lower aniline content.

Experimental Workflow

The workflow for the acid-catalyzed synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for acid-catalyzed synthesis.

- To cite this document: BenchChem. [Base-Catalyzed Synthesis of Aniline and Oligoaniline Modified Cyclohexanone-Formaldehyde Resins]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b028664#aniline-and-oligoaniline-modified-cyclohexanone-formaldehyde-resins>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com